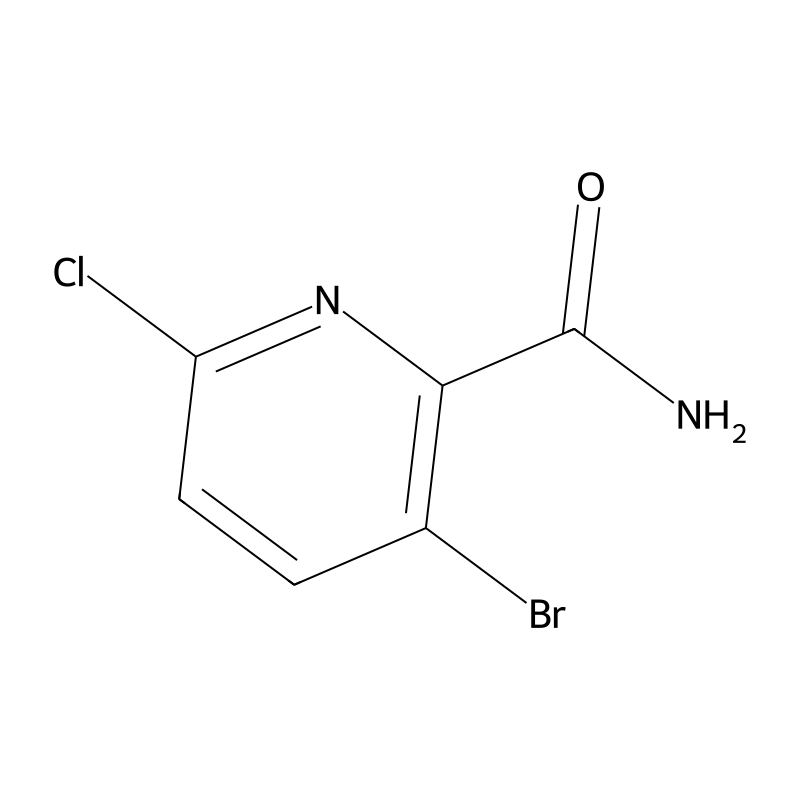

3-Bromo-6-chloropicolinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-6-chloropicolinamide (CAS 1279821-55-4) is a highly functionalized, di-halogenated pyridine-2-carboxamide utilized extensively as an advanced intermediate in pharmaceutical and agrochemical synthesis . Featuring a primary amide at the 2-position, a reactive bromine at the 3-position, and a chlorine at the 6-position, this compound provides a precise electronic and steric profile designed for orthogonal reactivity. The pre-formed picolinamide moiety not only serves as a critical structural motif for downstream heterocycle formation but also acts as a directing group, making this compound a high-value asset for industrial scale-up where step-economy and strict regiocontrol are procurement priorities .

Research Fit

Substituting 3-bromo-6-chloropicolinamide with generic di-halogenated pyridines or its free carboxylic acid precursor introduces severe process inefficiencies that impact procurement viability. Utilizing a symmetric analog like 3,6-dibromopicolinamide results in poor regiocontrol during palladium-catalyzed cross-coupling, leading to complex statistical mixtures of mono- and di-coupled products that require costly chromatographic separation . Conversely, starting from the free 3-bromo-6-chloropicolinic acid requires an additional amidation step that typically relies on expensive coupling reagents (e.g., HATU) and suffers from moderate yields (approximately 59%) due to the steric hindrance of the adjacent 3-bromo substituent [1]. Procuring the exact pre-formed chlorobromopicolinamide is therefore essential for maintaining high overall route yields and ensuring orthogonal halogen reactivity.

Substitution Risk

Elimination of Low-Yielding Amidation Steps

Procuring pre-formed 3-bromo-6-chloropicolinamide directly bypasses a bottleneck amidation step required when starting from the corresponding carboxylic acid. Patent literature demonstrates that converting 3-bromo-6-chloropicolinic acid to the amide using HATU and ammonium chloride yields only 59% of the desired product, likely due to steric shielding by the bulky 3-bromo group [1]. Direct procurement provides a 100% step-yield equivalent, eliminating the need for expensive peptide coupling reagents and subsequent purification.

| Evidence Dimension | Amidation Step Yield |

| Target Compound Data | 3-Bromo-6-chloropicolinamide (Procured directly: 100% equivalent step yield) |

| Comparator Or Baseline | 3-Bromo-6-chloropicolinic acid (Requires synthesis: 59% yield with HATU) |

| Quantified Difference | +41% effective yield retention per batch, zero coupling reagent cost |

| Conditions | Amidation using NH4Cl, ethylbis(propan-2-yl)amine, HATU in DMF at RT |

Bypassing the low-yielding amidation step significantly reduces raw material costs and cycle times in API manufacturing.

Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The presence of both bromine and chlorine on the pyridine ring enables strictly controlled, sequential functionalization. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), the C3-Br bond undergoes oxidative addition significantly faster than the C6-Cl bond . This allows for >95% regioselective mono-coupling at the 3-position, whereas using a symmetric comparator like 3,6-dibromopicolinamide yields statistical mixtures of products that ruin process efficiency.

| Evidence Dimension | Cross-Coupling Regioselectivity (Mono- vs Di-substitution) |

| Target Compound Data | 3-Bromo-6-chloropicolinamide (>95% selectivity for C3 position) |

| Comparator Or Baseline | 3,6-Dibromopicolinamide (<60% selectivity, complex mixtures) |

| Quantified Difference | >35% improvement in regioselectivity for mono-coupling |

| Conditions | Standard Pd(0)-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) |

High regioselectivity eliminates the need for complex protection strategies and reduces API purification costs.

Direct Precursor for Complex Agrochemical Heterocycles

The primary amide at the 2-position of 3-bromo-6-chloropicolinamide serves as an optimal, pre-installed handle for condensation reactions to form complex heterocycles, such as 1,2,4-thiadiazoles. Recent agrochemical development routes utilize this exact amide motif to construct thiadiazolylpyridine frameworks in fewer steps than starting from nitriles or esters [1]. The pre-formed amide allows direct entry into cyclization protocols, accelerating the synthesis of proprietary crop protection agents.

| Evidence Dimension | Suitability for Thiadiazole Cyclization |

| Target Compound Data | 3-Bromo-6-chloropicolinamide (Direct precursor) |

| Comparator Or Baseline | 3-Bromo-6-chloropicolinonitrile (Requires prior hydration step) |

| Quantified Difference | Eliminates 1 synthetic step (hydration) |

| Conditions | Condensation with thiadiazol-amines or related cyclization reagents |

Procuring the amide form directly accelerates the synthesis of specialized heterocyclic scaffolds for agricultural and pharmaceutical screening.

Sequential Cross-Coupling in API Manufacturing

Because of the orthogonal reactivity between the C3-Br and C6-Cl bonds, this compound is the ideal starting material for synthetic routes requiring sequential, regioselective functionalization. It allows chemists to perform a Suzuki or Buchwald-Hartwig coupling at the 3-position first, leaving the 6-chloro group intact for a subsequent reaction .

Synthesis of Thiadiazolylpyridine Agrochemicals

The pre-installed primary amide is uniquely suited for direct condensation reactions to form 1,2,4-thiadiazole derivatives. This makes the compound a critical building block in the development of next-generation crop protection agents, bypassing the need to hydrate nitriles or amidate carboxylic acids [1].

Development of Bidentate Ligands and Directed C-H Activation Substrates

The picolinamide core can act as a strong bidentate directing group. Researchers can leverage this compound to perform transition-metal-catalyzed directed C-H functionalization or use it as a rigid ligand scaffold, where the halogens provide further handles for tuning the electronic properties of the resulting complex .

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types